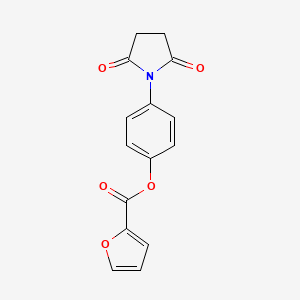![molecular formula C17H17BrN2O4 B5846897 N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide](/img/structure/B5846897.png)
N'-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is a complex organic compound characterized by its unique molecular structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide typically involves multiple steps, starting with the preparation of the core phenoxyacetyl intermediate. The process often includes:
Bromination: Introduction of a bromine atom to the phenoxy ring.
Acetylation: Addition of an acetyl group to the brominated phenoxy compound.
Methoxylation: Introduction of a methoxy group to the benzene ring.
Carboximidamide Formation: Conversion of the acetylated intermediate to the final carboximidamide structure.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of automated reactors, precise temperature control, and efficient purification techniques such as recrystallization and chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of functional groups to simpler forms.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Conditions may involve the use of catalysts like palladium or nickel in the presence of appropriate ligands.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide has several scientific research applications:
Medicinal Chemistry: Potential use as a pharmacophore in drug design and development.
Organic Synthesis: Intermediate in the synthesis of more complex organic molecules.
Material Science: Component in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism by which N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide exerts its effects involves interaction with specific molecular targets. These targets may include enzymes, receptors, or other biomolecules, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide
- N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-3,4-dimethoxybenzenecarboximidamide
Uniqueness
N’-{[(2-bromo-4-methylphenoxy)acetyl]oxy}-4-methoxybenzenecarboximidamide is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specialized applications in research and industry.
Eigenschaften
IUPAC Name |
[(Z)-[amino-(4-methoxyphenyl)methylidene]amino] 2-(2-bromo-4-methylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrN2O4/c1-11-3-8-15(14(18)9-11)23-10-16(21)24-20-17(19)12-4-6-13(22-2)7-5-12/h3-9H,10H2,1-2H3,(H2,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBDAFUHOEFHESE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OCC(=O)ON=C(C2=CC=C(C=C2)OC)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)OCC(=O)O/N=C(/C2=CC=C(C=C2)OC)\N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
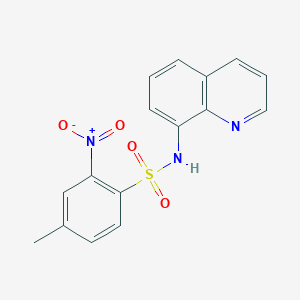
![9-methoxy-6-propyl-6H-indolo[2,3-b]quinoxaline](/img/structure/B5846819.png)
![methyl {7-[2-(dimethylamino)-2-oxoethoxy]-4,8-dimethyl-2-oxo-2H-chromen-3-yl}acetate](/img/structure/B5846823.png)
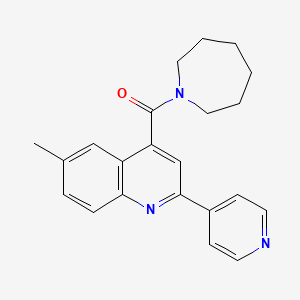
![2-[(2,6-dichlorobenzyl)sulfanyl]-N-(pyridin-3-yl)acetamide](/img/structure/B5846840.png)
![1-{5-Methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl}-4-(pyridin-2-yl)piperazine](/img/structure/B5846846.png)
![N-[2-(2-oxopyrrolidin-1-yl)ethyl]benzamide](/img/structure/B5846850.png)
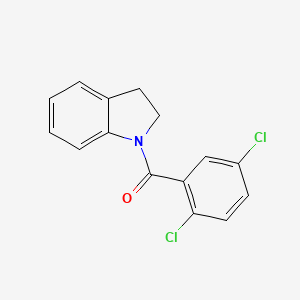
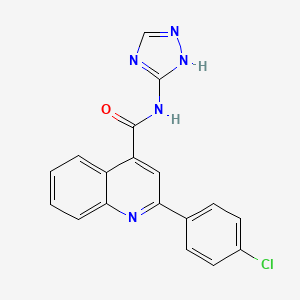
![N'-[(E)-(2H-1,3-BENZODIOXOL-5-YL)METHYLIDENE]-2-(4-CYANOPHENOXY)ACETOHYDRAZIDE](/img/structure/B5846873.png)
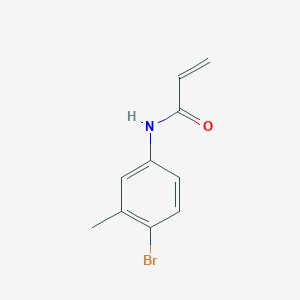
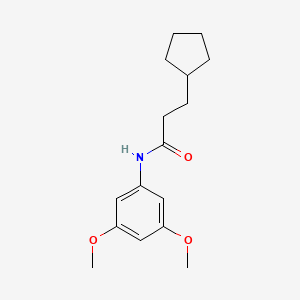
![4-fluoro-N-[(2-hydroxy-4,5-dimethylphenyl)carbamothioyl]benzamide](/img/structure/B5846891.png)
